Cas no 873405-18-6 (4-(3-methyloxetan-3-yl)piperidine)

4-(3-Methyloxetan-3-yl)piperidine is a versatile heterocyclic compound featuring both piperidine and oxetane functional groups. Its unique structure, combining a rigid oxetane ring with a flexible piperidine moiety, makes it valuable in medicinal chemistry and drug discovery. The 3-methyl substitution on the oxetane ring enhances steric stability while maintaining reactivity for further derivatization. This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly in the development of CNS-targeting pharmaceuticals. Its balanced lipophilicity and polarity contribute to improved pharmacokinetic properties in lead optimization. The scaffold is also of interest in materials science for designing functional polymers with tailored properties.
4-(3-methyloxetan-3-yl)piperidine structure
873405-18-6 structure
Product name:4-(3-methyloxetan-3-yl)piperidine
CAS No:873405-18-6
MF:C9H17NO
Molecular Weight:155.237382650375
CID:1875595
PubChem ID:73977884

4-(3-methyloxetan-3-yl)piperidine 化学的及び物理的性質

名前と識別子

    • 4-(3-Methyl-3-oxetanyl)piperidine
    • 4-(3-METHYLOXETAN-3-YL)PIPERIDINE
    • EN300-1844541
    • 873405-18-6
    • CS-0279399
    • SB42499
    • AKOS025296408
    • 4-(3-methyloxetan-3-yl)piperidine
    • MDL: N/A
    • インチ: InChI=1S/C9H17NO/c1-9(6-11-7-9)8-2-4-10-5-3-8/h8,10H,2-7H2,1H3
    • InChIKey: QENYGWCEDFQCPN-UHFFFAOYSA-N
    • SMILES: CC1(C2CCNCC2)COC1

計算された属性

  • 精确分子量: 155.131
  • 同位素质量: 155.131
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 137
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.8
  • トポロジー分子極性表面積: 21.3A^2

4-(3-methyloxetan-3-yl)piperidine Security Information

  • 储存条件:(BD306882)

4-(3-methyloxetan-3-yl)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1844541-1.0g
4-(3-methyloxetan-3-yl)piperidine
873405-18-6
1g
$1299.0 2023-06-02
Enamine
EN300-1844541-0.1g
4-(3-methyloxetan-3-yl)piperidine
873405-18-6
0.1g
$1183.0 2023-09-19
Enamine
EN300-1844541-0.5g
4-(3-methyloxetan-3-yl)piperidine
873405-18-6
0.5g
$1289.0 2023-09-19
Enamine
EN300-1844541-1g
4-(3-methyloxetan-3-yl)piperidine
873405-18-6
1g
$1343.0 2023-09-19
Enamine
EN300-1844541-5g
4-(3-methyloxetan-3-yl)piperidine
873405-18-6
5g
$3894.0 2023-09-19
Enamine
EN300-1844541-5.0g
4-(3-methyloxetan-3-yl)piperidine
873405-18-6
5g
$3770.0 2023-06-02
Chemenu
CM284154-1g
4-(3-Methyloxetan-3-yl)piperidine
873405-18-6 95%
1g
$*** 2023-05-29
Enamine
EN300-1844541-0.05g
4-(3-methyloxetan-3-yl)piperidine
873405-18-6
0.05g
$1129.0 2023-09-19
Enamine
EN300-1844541-10g
4-(3-methyloxetan-3-yl)piperidine
873405-18-6
10g
$5774.0 2023-09-19
Crysdot LLC
CD11039065-1g
4-(3-Methyloxetan-3-yl)piperidine
873405-18-6 95+%
1g
$2875 2024-07-18

4-(3-methyloxetan-3-yl)piperidine 関連文献

4-(3-methyloxetan-3-yl)piperidineに関する追加情報

Research Briefing on 4-(3-methyloxetan-3-yl)piperidine (CAS: 873405-18-6) in Chemical Biology and Pharmaceutical Applications

The compound 4-(3-methyloxetan-3-yl)piperidine (CAS: 873405-18-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies highlight the role of 4-(3-methyloxetan-3-yl)piperidine as a versatile building block in medicinal chemistry. Its oxetane ring and piperidine moiety contribute to enhanced metabolic stability and improved pharmacokinetic properties, making it an attractive scaffold for the development of novel therapeutics. Researchers have explored its incorporation into small-molecule inhibitors targeting key enzymes and receptors involved in diseases such as cancer, neurodegenerative disorders, and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 4-(3-methyloxetan-3-yl)piperidine derivatives as potent inhibitors of protein kinases implicated in tumor growth. The compound's ability to modulate enzyme activity while maintaining selectivity underscores its potential in oncology drug development. Additionally, its favorable physicochemical properties, including solubility and membrane permeability, have been characterized in recent preclinical assessments.

In the context of central nervous system (CNS) drug discovery, structural modifications of 4-(3-methyloxetan-3-yl)piperidine have yielded compounds with enhanced blood-brain barrier penetration. This has opened new avenues for addressing neurological conditions where traditional drug candidates often face delivery challenges. The molecule's conformational rigidity has also been leveraged to design more specific ligands for G-protein coupled receptors (GPCRs).

The synthetic accessibility of 4-(3-methyloxetan-3-yl)piperidine has been improved through recent methodological advances. A 2024 report in Organic Process Research & Development detailed an optimized, scalable synthesis route that addresses previous limitations in yield and purity. These process chemistry innovations are facilitating broader investigation of the compound's pharmaceutical potential.

Emerging computational studies utilizing molecular docking and dynamics simulations have provided insights into the structural basis of 4-(3-methyloxetan-3-yl)piperidine's interactions with biological targets. These in silico approaches are guiding rational drug design efforts and helping to predict off-target effects early in the development pipeline.

While the therapeutic promise of 4-(3-methyloxetan-3-yl)piperidine derivatives is evident, ongoing research is addressing challenges related to metabolic stability and potential toxicity profiles. Current investigations are exploring structural analogs and prodrug strategies to optimize the compound's drug-like properties while maintaining its advantageous characteristics.

The continued exploration of 4-(3-methyloxetan-3-yl)piperidine exemplifies the intersection of synthetic chemistry and biological discovery in modern pharmaceutical research. As understanding of its structure-activity relationships deepens, this scaffold is poised to contribute significantly to the development of next-generation therapeutics across multiple disease areas.

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